2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro-
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Overview
Description
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- is an organic compound with the molecular formula C₈H₈FNO It is a derivative of pyridinecarboxaldehyde, where the pyridine ring is substituted with an ethyl group at the 6th position and a fluorine atom at the 4th position
Preparation Methods
The synthesis of 2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with ethyl and fluorine substituents under controlled conditions. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Scientific Research Applications
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- can be compared with other pyridinecarboxaldehyde derivatives such as:
2-Pyridinecarboxaldehyde: Lacks the ethyl and fluorine substituents, making it less sterically hindered.
6-Ethyl-2-pyridinecarboxaldehyde: Similar but lacks the fluorine atom, affecting its reactivity and interactions.
4-Fluoro-2-pyridinecarboxaldehyde: Similar but lacks the ethyl group, influencing its physical and chemical properties. The presence of both ethyl and fluorine substituents in 2-Pyridinecarboxaldehyde, 6-ethyl-4-fluoro- makes it unique in terms of its steric and electronic characteristics.
Properties
CAS No. |
614752-50-0 |
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Molecular Formula |
C8H8FNO |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
6-ethyl-4-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8FNO/c1-2-7-3-6(9)4-8(5-11)10-7/h3-5H,2H2,1H3 |
InChI Key |
WAPPVHWOCDWWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)F)C=O |
Origin of Product |
United States |
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